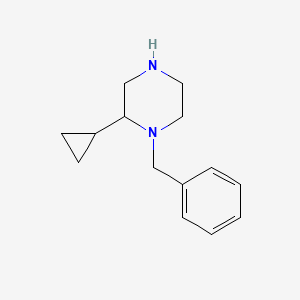
1-Benzyl-2-cyclopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-cyclopropylpiperazine is a chemical compound with the molecular formula C14H20N2. It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and other industries. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, along with a cyclopropyl group.
準備方法
The synthesis of 1-Benzyl-2-cyclopropylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative . Another method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial production methods often involve the use of batch or flow reactors, where the reaction conditions can be carefully controlled to optimize yield and purity. Heterogeneous catalysis using metal ions supported on polymeric resins is also employed to facilitate the synthesis of monosubstituted piperazines .
化学反応の分析
1-Benzyl-2-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclopropyl groups can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .
科学的研究の応用
1-Benzyl-2-cyclopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-Benzyl-2-cyclopropylpiperazine involves its interaction with specific molecular targets in the body. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to an increase in the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, which can result in various physiological effects .
類似化合物との比較
1-Benzyl-2-cyclopropylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Cyclopropylpiperazine: Studied for its potential therapeutic applications.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
1-benzyl-2-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-9-8-15-10-14(16)13-6-7-13/h1-5,13-15H,6-11H2 |
InChIキー |
BFDFGYKRCQWEQH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CNCCN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















